N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
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Overview
Description
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound with the molecular formula C16H15ClN4O It is characterized by the presence of a chlorophenyl group, a methyl group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the reaction of 4-chlorophenylhydrazine with 2-methyl-3-oxobutanoic acid to form the intermediate 2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazole. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzyme activity and protein function. The chlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
- N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety, in particular, allows for unique interactions with metal ions and proteins, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-3-16(22)18-13-9-15-14(8-10(13)2)19-21(20-15)12-6-4-11(17)5-7-12/h4-9H,3H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEYRHNTZDSQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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